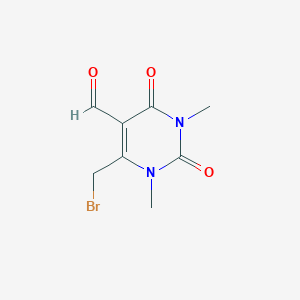
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Description
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromomethyl group, a dimethyl group, and a tetrahydropyrimidine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Propriétés
Formule moléculaire |
C8H9BrN2O3 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-6(3-9)5(4-12)7(13)11(2)8(10)14/h4H,3H2,1-2H3 |
Clé InChI |
BKLTTZCOWLBENK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)C=O)CBr |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde typically involves the bromination of a precursor compound. One common method is the radical bromination using N-bromosuccinimide (NBS) under visible light or thermal conditions . The reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) with initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) to promote the radical formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . The aldehyde group can also participate in reactions with amino groups in proteins, potentially altering their activity .
Comparaison Avec Des Composés Similaires
6-Bromomethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the dimethyl groups, which may affect its reactivity and applications.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde is unique due to the presence of both bromomethyl and dimethyl groups, which confer distinct reactivity and potential for diverse applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


